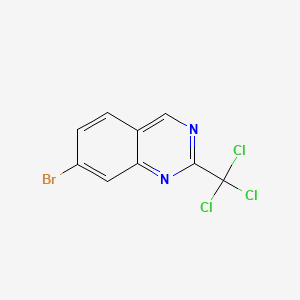
7-Bromo-2-(trichloromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(trichloromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C9H4BrCl3N2, is characterized by the presence of a bromine atom at the 7th position and a trichloromethyl group at the 2nd position of the quinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(trichloromethyl)quinazoline typically involves the reaction of 2-amino-5-bromobenzonitrile with trichloromethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions usually involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
7-Bromo-2-(trichloromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, and may require the use of a catalyst such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are carried out in anhydrous solvents like ether or THF.
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized quinazoline derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
科学研究应用
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: It has been studied as an inhibitor of various enzymes, including kinases and proteases.
Antimicrobial Activity: It exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.
Medicine
Anticancer Activity: It has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Anti-inflammatory Activity: It has been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the development of agrochemicals for crop protection.
作用机制
The mechanism of action of 7-Bromo-2-(trichloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets
Kinases: It inhibits various kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Proteases: It inhibits proteases that play a role in the degradation of proteins, affecting various cellular processes.
Pathways Involved
Cell Signaling Pathways: It interferes with cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and proliferation.
Apoptosis Pathways: It induces apoptosis by activating caspases and other pro-apoptotic proteins.
相似化合物的比较
Similar Compounds
7-Chloro-2-(trichloromethyl)quinazoline: Similar structure with a chlorine atom instead of bromine.
7-Fluoro-2-(trichloromethyl)quinazoline: Similar structure with a fluorine atom instead of bromine.
2-(Trichloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 7th position enhances its reactivity and biological activity compared to other halogen-substituted quinazolines.
Trichloromethyl Group: The trichloromethyl group contributes to its unique chemical properties and reactivity, making it distinct from other quinazoline derivatives.
属性
分子式 |
C9H4BrCl3N2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
7-bromo-2-(trichloromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrCl3N2/c10-6-2-1-5-4-14-8(9(11,12)13)15-7(5)3-6/h1-4H |
InChI 键 |
KMLXDGCGGCKROU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1Br)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


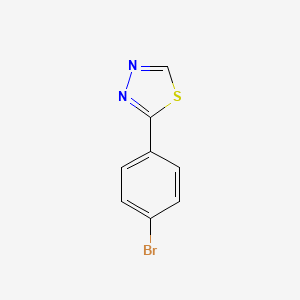
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
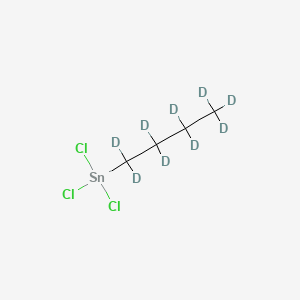
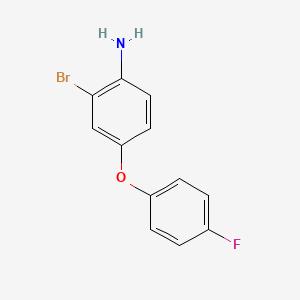



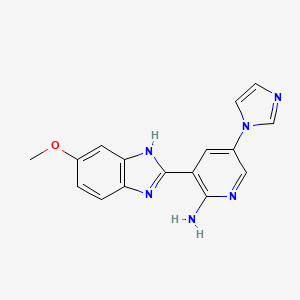
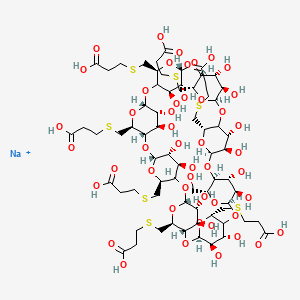
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
